molecular formula C18H20FN3O3 B2958903 N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide CAS No. 1207018-11-8

N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

Cat. No.: B2958903
CAS No.: 1207018-11-8
M. Wt: 345.374
InChI Key: MFGNDNPSFNLIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H20FN3O3 and its molecular weight is 345.374. The purity is usually 95%.
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Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-[2-(4-fluorophenoxy)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-22(2)15-7-5-14(6-8-15)21-18(24)17(23)20-11-12-25-16-9-3-13(19)4-10-16/h3-10H,11-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGNDNPSFNLIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, with the CAS number 903306-79-6, is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and enzyme inhibition. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C23H30FN5O2
Molecular Weight : 427.5 g/mol
Structure : The compound features a dimethylamino group and a fluorophenoxy group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Histone Deacetylases (HDACs) : Preliminary studies suggest that this compound may act as an HDAC inhibitor, which can lead to increased acetylation of histones and subsequent modulation of gene expression associated with cell cycle regulation and apoptosis .
  • Cell Cycle Arrest and Apoptosis Induction : In vitro studies indicate that compounds with similar structural motifs can induce G1 phase arrest and apoptosis in cancer cell lines, suggesting a potential mechanism for antitumor activity .

Biological Activity Data

Activity Details
HDAC Inhibition Potent inhibition observed in human class I HDAC isoforms.
Antitumor Activity Effective in inducing apoptosis in SKM-1 myelodysplastic syndrome cell line.
Cell Cycle Impact Induces G1 phase arrest in treated cells.
Pharmacokinetics Favorable profiles in animal models; low metabolic differences across species.
hERG Channel Interaction Low inhibition (IC50 = 34.6 µM), indicating a favorable safety profile .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The compound's ability to increase acetyl-histone H3 levels correlated with enhanced apoptosis rates.
  • Xenograft Models
    • In vivo experiments using SKM-1 xenograft models revealed that oral administration of the compound led to substantial tumor regression compared to controls. Notably, the compound showed improved efficacy in models with intact immune systems, highlighting its potential as an immunotherapeutic agent .
  • Comparative Analysis with Other Compounds
    • When compared to other known HDAC inhibitors, this compound demonstrated superior potency and selectivity towards specific HDAC isoforms, making it a candidate for further development in cancer therapeutics .

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